9-ethyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Overview
Description
9-ethyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a heterocyclic compound that belongs to the triazolopyrimidine class. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with hydrazine hydrate, followed by cyclization with formic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, 9-ethyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has shown promise as a neuroprotective and anti-inflammatory agent. Studies have demonstrated its ability to inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells, suggesting potential therapeutic applications for neurodegenerative diseases .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of 9-ethyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-triazolo[3,4-i]purine: Used in the synthesis of diverse heterocyclic frameworks.
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine: Noted for its energetic material properties.
Uniqueness
9-ethyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione stands out due to its dual neuroprotective and anti-inflammatory properties, making it a promising candidate for therapeutic applications in neurodegenerative diseases.
Properties
Molecular Formula |
C17H18N6O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-ethyl-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
InChI |
InChI=1S/C17H18N6O3/c1-5-22-12-14(20(2)17(25)21(3)15(12)24)23-13(18-19-16(22)23)10-6-8-11(26-4)9-7-10/h6-9H,5H2,1-4H3 |
InChI Key |
ADTCZFSKSOOGSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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